molecular formula C28H23N3O5S2 B13794987 Acetamide,2-[[3-(furan-2-ylmethyl)-3,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL]thio]-N-(2-methoxy-3-dibenzofuranyl)-

Acetamide,2-[[3-(furan-2-ylmethyl)-3,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL]thio]-N-(2-methoxy-3-dibenzofuranyl)-

Cat. No.: B13794987
M. Wt: 545.6 g/mol
InChI Key: CHKGHDXMHQIICZ-UHFFFAOYSA-N
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Description

The compound Acetamide,2-[[3-(furan-2-ylmethyl)-3,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL]thio]-N-(2-methoxy-3-dibenzofuranyl)- (hereafter referred to as Compound A) is a thieno[2,3-d]pyrimidinone derivative featuring a furan-2-ylmethyl substituent at position 3 of the pyrimidine core and a dibenzofuranyl acetamide moiety. The presence of a sulfur atom in the thioether linkage and the methoxy-dibenzofuranyl group may enhance metabolic stability and target binding affinity compared to simpler analogs .

Properties

Molecular Formula

C28H23N3O5S2

Molecular Weight

545.6 g/mol

IUPAC Name

2-[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(2-methoxydibenzofuran-3-yl)acetamide

InChI

InChI=1S/C28H23N3O5S2/c1-15-16(2)38-26-25(15)27(33)31(13-17-7-6-10-35-17)28(30-26)37-14-24(32)29-20-12-22-19(11-23(20)34-3)18-8-4-5-9-21(18)36-22/h4-12H,13-14H2,1-3H3,(H,29,32)

InChI Key

CHKGHDXMHQIICZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC3=C(C=C4C5=CC=CC=C5OC4=C3)OC)CC6=CC=CO6)C

Origin of Product

United States

Preparation Methods

The synthesis of Acetamide,2-[[3-(furan-2-ylmethyl)-3,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL]thio]-N-(2-methoxy-3-dibenzofuranyl)- typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the furan-2-ylmethyl intermediate: This step involves the reaction of furan with a suitable alkylating agent to introduce the furan-2-ylmethyl group.

    Construction of the thieno[2,3-D]pyrimidin core: This step involves the cyclization of appropriate precursors to form the thieno[2,3-D]pyrimidin ring system.

    Attachment of the dibenzofuranyl moiety:

    Final assembly: The final step involves the coupling of the intermediate products to form the target compound under specific reaction conditions, such as the use of a base or catalyst.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to improve yield and reduce costs.

Chemical Reactions Analysis

Acetamide,2-[[3-(furan-2-ylmethyl)-3,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL]thio]-N-(2-methoxy-3-dibenzofuranyl)- can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The thieno[2,3-D]pyrimidin ring can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and dibenzofuranyl moieties.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Acetamide,2-[[3-(furan-2-ylmethyl)-3,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL]thio]-N-(2-methoxy-3-dibenzofuranyl)- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: It could be explored for its therapeutic potential in treating various diseases.

    Industry: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Acetamide,2-[[3-(furan-2-ylmethyl)-3,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL]thio]-N-(2-methoxy-3-dibenzofuranyl)- involves its interaction with specific molecular targets and pathways. The furan and thieno[2,3-D]pyrimidin moieties may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features:

Compound A belongs to a class of thieno[2,3-d]pyrimidinone acetamides. Below is a comparison with structurally related analogs (Table 1):

Table 1: Structural Comparison of Compound A with Analogs

Compound ID Substituent at Pyrimidine Position 3 Acetamide Substituent Key Modifications Reference
Compound A Furan-2-ylmethyl N-(2-methoxy-3-dibenzofuranyl) Dibenzofuran moiety; furanmethyl group
Compound B () Ethyl N-(2-methoxy-3-dibenzofuranyl) Ethyl group instead of furanmethyl
Compound C () Allyl (prop-2-en-1-yl) N-(2-methoxy-3-dibenzofuranyl) Hexahydrobenzothieno ring; allyl group
Compound D () Ethyl N-(2-ethylphenyl) Simpler aryl acetamide; no dibenzofuran
Functional Implications:
  • The dibenzofuranyl acetamide in Compound A may improve lipophilicity and membrane permeability compared to Compounds D, which lacks this bulky aromatic system .
  • Sulfur Linkage :
    The thioether bridge in Compound A (common across all analogs) enhances resistance to enzymatic degradation compared to oxygen-based ethers .

Pharmacological and Physicochemical Properties

Limited pharmacological data is available for Compound A, but insights can be inferred from analogs:

  • Compound B (ethyl substituent) shows moderate solubility in polar solvents (e.g., DMSO) due to the dibenzofuranyl group, but lower bioavailability than Compound D (ethylphenyl acetamide) .
  • Compound C (allyl substituent) exhibits enhanced metabolic stability in hepatic microsome assays, attributed to the hexahydrobenzothieno ring .
  • Hydrogen Bonding : The methoxy group in Compound A’s dibenzofuranyl moiety may participate in hydrogen-bonding networks, akin to patterns observed in similar crystals () .

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